molecular formula C16H22N2O2 B1404506 2-Cbz-2,6-diazaspiro[4.5]decane CAS No. 1086394-79-7

2-Cbz-2,6-diazaspiro[4.5]decane

Cat. No.: B1404506
CAS No.: 1086394-79-7
M. Wt: 274.36 g/mol
InChI Key: ZYXDSFNOXAXADW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cbz-2,6-diazaspiro[4.5]decane typically involves the reaction of a suitable diazaspirodecane precursor with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage . The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Cbz-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl carbamate group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alkoxides . Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

2-Cbz-2,6-diazaspiro[4.5]decane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of spirocyclic compounds.

    Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.

    Medicine: Research into the medicinal properties of this compound includes its potential use in drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cbz-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spirocyclic structure and the presence of the benzyl carbamate group allow the compound to bind to enzymes, receptors, or other biomolecules, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-Cbz-2,6-diazaspiro[4.5]decane can be compared with other spirocyclic compounds and diazaspirodecane derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl carbamate group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16/h1-3,6-7,17H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXDSFNOXAXADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745355
Record name Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-79-7
Record name 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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